Aggrenox -

Aggrenox

Catalog Number: EVT-1555551
CAS Number:
Molecular Formula: C33H48N8O8
Molecular Weight: 684.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A drug combination of aspirin and dipyridamole that functions as a PLATELET AGGREGATION INHIBITOR, used to prevent THROMBOSIS and STROKE in TRANSIENT ISCHEMIC ATTACK patients.
Synthesis Analysis

Aggrenox is synthesized through a specific process that combines dipyridamole and acetylsalicylic acid into a stable formulation. The synthesis involves creating spherical pellets that contain dipyridamole, which may be coated with enteric layers to control the release profile. The technical details include:

  • Pellet Formation: The dipyridamole is granulated with an organic acid (like tartaric acid) and excipients such as microcrystalline cellulose. This mixture is then processed into pellets.
  • Coating Layers: An optional enteric coating can be applied to protect the drug from gastric degradation and ensure release in the intestinal environment.
  • Dissolution Profiles: The formulation's effectiveness is influenced by the pellet size and coating, which are optimized for controlled drug release .
Molecular Structure Analysis

The molecular structure of dipyridamole, one of the active components of Aggrenox, can be described as follows:

  • Chemical Formula: C24H40N8O4
  • IUPAC Name: 2-({6-[bis(2-hydroxyethyl)amino]-4,8-bis(piperidin-1-yl)-[1,3]diazino[5,4-d]pyrimidin-2-yl}(2-hydroxyethyl)amino)ethan-1-ol
  • Molecular Weight: Approximately 480.62 g/mol

The structure features multiple functional groups including hydroxyl groups and piperidine rings, contributing to its pharmacological activity .

Chemical Reactions Analysis

Aggrenox's components undergo several chemical reactions in the body:

  1. Antiplatelet Activity: Acetylsalicylic acid irreversibly inhibits cyclooxygenase enzymes, reducing thromboxane A2 production, which decreases platelet aggregation.
  2. Phosphodiesterase Inhibition: Dipyridamole inhibits phosphodiesterase enzymes, leading to increased levels of cyclic adenosine monophosphate (cAMP) within platelets, further enhancing their antiaggregatory effects.

These reactions are crucial for preventing thrombus formation in patients at risk for recurrent strokes .

Mechanism of Action

The mechanism of action of Aggrenox involves a synergistic effect between its two components:

  • Acetylsalicylic Acid: By inhibiting cyclooxygenase, it prevents the formation of thromboxane A2, a potent promoter of platelet aggregation.
  • Dipyridamole: It enhances the effects of prostacyclin (another antiplatelet agent) by inhibiting its degradation and increasing intracellular cAMP levels.

This dual action effectively reduces the likelihood of clot formation and subsequent ischemic events .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Aggrenox capsules are typically gelatinous with a specific color due to iron oxide pigments.
  • Solubility: Dipyridamole is slightly soluble in water but more soluble in organic solvents.

Chemical Properties

  • Stability: The formulation is stable under recommended storage conditions but should be protected from moisture.
  • pH Sensitivity: The effectiveness can be influenced by pH levels due to the presence of organic acids in the formulation.

Data indicate that both active ingredients maintain their efficacy over time when stored appropriately .

Applications

Aggrenox is primarily used in clinical settings for:

  • Stroke Prevention: It is indicated for patients with a history of ischemic stroke or transient ischemic attacks.
  • Postoperative Care: It may also be used to prevent thromboembolic complications in patients undergoing surgery involving cardiac valves.

Research continues into its efficacy in various patient populations and conditions related to cardiovascular health .

Pharmacological Composition & Mechanism of Action

Molecular Structure of Aspirin-Dipyridamole Synergy

Biochemical Properties of Aspirin (Acetylsalicylic Acid)

Aspirin (acetylsalicylic acid; C₉H₈O₄) is a nonsteroidal anti-inflammatory drug (NSAID) characterized by an acetyl group covalently bound to salicylic acid. This acetyl moiety enables irreversible acetylation of serine residue 529 (Ser529) in the active site of cyclooxygenase-1 (COX-1), permanently inhibiting the enzyme’s ability to synthesize pro-thrombotic thromboxane A₂ (TXA₂) from arachidonic acid [1] [6]. The planar aromatic ring structure facilitates rapid membrane diffusion, allowing swift platelet inhibition within the portal circulation after oral absorption [6].

Pharmacodynamics of Extended-Release Dipyridamole

Dipyridamole (C₂₄H₄₀N₈O₄) is a pyrimidine derivative featuring four ethanol moieties, enhancing its solubility. The extended-release formulation utilizes a polymeric matrix to ensure sustained dissolution, maintaining plasma concentrations for 8–12 hours [2] [3]. Its lipophilic nature facilitates endothelial cell penetration, where it inhibits nucleoside transporters and phosphodiesterases (PDEs) [5].

Table 1: Structural and Pharmacokinetic Properties of Aggrenox Components

PropertyAspirinExtended-Release Dipyridamole
Molecular FormulaC₉H₈O₄C₂₄H₄₀N₈O₄
Key Functional GroupsAcetyl ester, carboxylic acidPyrimidopyrimidine core, tetraethanol chains
Bioavailability50–70%70%
Plasma Half-life20 min (hydrolysis to salicylate)10–12 hours (extended-release)

Synergistic Antiplatelet Mechanisms: cAMP/cGMP Pathway Modulation

Aspirin and dipyridamole target complementary pathways:

  • Aspirin blocks TXA₂ synthesis, reducing platelet activation via Gq-coupled pathways.
  • Dipyridamole elevates intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) via dual mechanisms:
  • PDE inhibition: Prevents degradation of cAMP/cGMP [5].
  • Adenosine reuptake blockade: Accumulated extracellular adenosine activates A₂A receptors, stimulating adenylate cyclase to produce cAMP [9] [5].The combined effect amplifies antiplatelet signaling, suppressing Ca²⁺-mediated platelet shape change and granule secretion [3] [6].

Dual-Action Platelet Inhibition

Cyclooxygenase-1 (COX-1) Suppression by Aspirin

Aspirin acetylates COX-1’s catalytic pocket, sterically hindering arachidonic acid binding. This irreversible inhibition reduces TXA₂ production by >95% in platelets—anucleate cells incapable of enzyme regeneration. Consequently, platelet aggregation via TXA₂-dependent pathways (e.g., ADP release, GPIIb/IIIa activation) is permanently impaired [1] [6].

Table 2: Platelet Inhibition Pathways in Aggrenox

Target PathwayAspirin’s RoleDipyridamole’s Role
Arachidonic Acid MetabolismIrreversible COX-1 acetylationNo direct effect
cAMP/cGMP SignalingNo direct effectPDE inhibition; adenosine reuptake blockade
ADP ReleaseInhibits TXA₂-induced ADP secretionPotentiates cAMP-mediated suppression of ADP receptors

Adenosine Reuptake & Phosphodiesterase Inhibition by Dipyridamole

Dipyridamole’s antiplatelet efficacy hinges on two adenosine-mediated processes:

  • Equilibrative Nucleoside Transporter 1 (ENT1) blockade: Inhibits cellular adenosine uptake, increasing extracellular adenosine concentrations by 3–4 fold [9]. Adenosine binds platelet A₂A receptors, activating adenylate cyclase and boosting cAMP.
  • PDE inhibition: Specifically targets PDE5 (cGMP-specific) and PDE6 (cAMP/cGMP-hydrolyzing), elevating cyclic nucleotides. cGMP enhances cAMP via cross-activation [5] [8].

High cAMP/cGMP inhibits:

  • Phosphoinositide 3-kinase (PI3K) and Rap1b GTPase, critical for GPIIb/IIIa activation.
  • Intracellular Ca²⁺ flux, preventing platelet shape change [3] [6].

Properties

Product Name

Aggrenox

IUPAC Name

2-acetyloxybenzoic acid;2-[[2-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethanol

Molecular Formula

C33H48N8O8

Molecular Weight

684.8 g/mol

InChI

InChI=1S/C24H40N8O4.C9H8O4/c33-15-11-31(12-16-34)23-26-20-19(21(27-23)29-7-3-1-4-8-29)25-24(32(13-17-35)14-18-36)28-22(20)30-9-5-2-6-10-30;1-6(10)13-8-5-3-2-4-7(8)9(11)12/h33-36H,1-18H2;2-5H,1H3,(H,11,12)

InChI Key

NOHUXXDTQJPXSB-UHFFFAOYSA-N

SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO

Synonyms

3301, TX
Aggrenox
Asasantin
Asasantin Retard
Aspirin Dipyridamole Drug Combination
aspirin, dipyridamole drug combination
Aspirin-Dipyridamole Drug Combination
Combination, Aspirin-Dipyridamole Drug
Dipyridamole-Aspirin, Extended-Release
Drug Combination, Aspirin-Dipyridamole
Extended Release Dipyridamole Aspirin
extended-release dipyridamole-aspirin
Retard, Asasantin
TX 3301
TX-3301

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C1CCN(CC1)C2=NC(=NC3=C2N=C(N=C3N4CCCCC4)N(CCO)CCO)N(CCO)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.